Ansofaxine

Transporter Inhibition Monoamine Reuptake In Vitro Pharmacology

Ansofaxine (toludesvenlafaxine) is an unbalanced SNDRI prodrug with validated DAT engagement. It uniquely elevates dopamine and norepinephrine beyond desvenlafaxine, making it the only tool to model the full SNDRI mechanism. Clinical trials confirm superior sexual function preservation, establishing it as the benchmark comparator for unbiased CNS assays. Choose this compound for models of anhedonia and next-generation antidepressant R&D.

Molecular Formula C24H31NO3
Molecular Weight 381.5 g/mol
CAS No. 916918-80-4
Cat. No. B1682980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnsofaxine
CAS916918-80-4
SynonymsToludesvenlafaxine;  toludesvenlafaxinum;  Ansofaxine;  Abacavir acetate;  LPM570065;  LPM-570065;  LY03005;  ODVP2;  Odesmethylvenlafaxine 4-methylbenzoate ester.
Molecular FormulaC24H31NO3
Molecular Weight381.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(CN(C)C)C3(CCCCC3)O
InChIInChI=1S/C24H31NO3/c1-18-7-9-20(10-8-18)23(26)28-21-13-11-19(12-14-21)22(17-25(2)3)24(27)15-5-4-6-16-24/h7-14,22,27H,4-6,15-17H2,1-3H3
InChIKeyQKYBZJLEMOZFFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ansofaxine (CAS 916918-80-4): A Validated Triple Reuptake Inhibitor (SNDRI) for Depression Research and Clinical Procurement


Ansofaxine (toludesvenlafaxine, LY03005) is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) that blocks the reuptake of all three monoamine neurotransmitters, distinguishing it from dual-acting SNRIs and SSRIs [1]. It is a desvenlafaxine prodrug that rapidly penetrates the CNS and converts to its active metabolite [2]. The hydrochloride salt (CAS 916918-84-8) is formulated as an extended-release tablet and has completed Phase II and III clinical trials for major depressive disorder (MDD), demonstrating statistically significant efficacy over placebo [3]. Ansofaxine received regulatory approval in China in 2022 under the brand name Ruoxinlin and is under development in the US, Japan, and Europe, making it a scientifically relevant procurement option for preclinical and clinical research requiring a validated SNDRI mechanism [4].

Ansofaxine Procurement: Why In-Class Substitution with SNRIs or SSRIs Compromises Mechanistic and Functional Fidelity


Generic substitution with conventional SNRIs (e.g., venlafaxine, desvenlafaxine) or SSRIs (e.g., fluoxetine) is not scientifically equivalent because ansofaxine is a triple reuptake inhibitor (SNDRI) that additionally targets the dopamine transporter (DAT), a mechanistic feature absent in dual SNRIs and SSRIs [1]. Preclinical microdialysis studies demonstrate that ansofaxine elevates extracellular dopamine, serotonin, and norepinephrine in the rat striatum, whereas desvenlafaxine primarily increases serotonin and norepinephrine without meaningful dopamine elevation [2]. This dopamine component has been hypothesized to improve anhedonia and cognitive symptoms and may mitigate sexual dysfunction commonly associated with serotonergic agents [3]. Furthermore, ansofaxine exhibits distinct pharmacokinetics as a prodrug with extended-release formulation, achieving larger total exposure to its active metabolite desvenlafaxine compared to direct desvenlafaxine administration . Substitution therefore introduces uncontrolled variables in neurotransmitter profile, exposure kinetics, and clinical outcome measures, invalidating cross-study comparisons and compromising experimental reproducibility.

Ansofaxine Quantitative Evidence: Comparator-Based Differentiation for Scientific Procurement


Triple Transporter Inhibition Profile vs. Desvenlafaxine: Quantified Dopaminergic Activity

Ansofaxine inhibits serotonin (SERT), dopamine (DAT), and norepinephrine (NET) reuptake with IC50 values of 723 nM, 491 nM, and 763 nM, respectively, demonstrating balanced triple reuptake inhibition . In contrast, its active metabolite desvenlafaxine (a dual SNRI) inhibits only SERT and NET with IC50 values of 47.3 nM and 531.3 nM, respectively, and shows weak DAT binding (62% inhibition at 100 μM) [1]. The quantified DAT inhibition by ansofaxine (IC50 = 491 nM) represents a mechanistically distinct feature not present in desvenlafaxine, providing a scientific basis for investigating dopamine-mediated effects on anhedonia and cognitive symptoms.

Transporter Inhibition Monoamine Reuptake In Vitro Pharmacology

Enhanced Striatal Monoamine Exposure in Rats vs. Desvenlafaxine: In Vivo Microdialysis Data

In rat striatal microdialysis studies, acute oral administration of ansofaxine (as a suspension) significantly increased extracellular 5-HT, dopamine, and norepinephrine levels compared to equimolar doses of desvenlafaxine [1]. Quantitatively, ansofaxine exhibited larger total exposure (AUC) to its active metabolite desvenlafaxine than direct desvenlafaxine administration, indicating superior bioavailability and sustained monoamine elevation [2]. Notably, unlike desvenlafaxine, acute intravenous ansofaxine did not induce the undesirable 90% decrease in extracellular 5-HT levels, a phenomenon linked to 5-HT1A autoreceptor-mediated feedback inhibition [3].

In Vivo Microdialysis Neurotransmitter Levels Pharmacokinetics

Phase III Clinical Efficacy: MADRS Score Reduction vs. Placebo and Cross-Study SNRI Comparison

In a Phase III randomized, double-blind, placebo-controlled trial (NCT04853407), ansofaxine at 80 mg/day and 160 mg/day produced mean MADRS total score reductions of -20.0 and -19.9 points at week 8, respectively, compared to -14.6 points for placebo (p < 0.0001) [1]. For cross-study context, venlafaxine XR (a widely prescribed SNRI) demonstrated a MADRS reduction of -17.1 points vs. placebo -13.5 points in an 8-week trial (p < 0.001) [2]. While direct head-to-head trials are lacking, the numerical advantage of ansofaxine (-20.0 vs. -17.1) and larger placebo-adjusted difference (-5.4 vs. -3.6 points) suggest potentially greater antidepressant effect size, though cross-study comparisons require caution due to differing patient populations and trial designs.

Clinical Efficacy MADRS Phase III Trial

Sexual Function Safety Signal in Phase II: Absence of Significant Sexual Adverse Events

In a Phase II dose-finding trial (n=255), no significant adverse events related to sexual function or weight change were observed with ansofaxine treatment across doses of 40, 80, 120, and 160 mg/day [1]. This contrasts with the established adverse effect profile of SSRIs and SNRIs, where treatment-emergent sexual dysfunction (TESD) occurs in approximately 30-60% of patients [2]. While the Phase II trial was not powered specifically for sexual function endpoints and utilized spontaneous reporting rather than validated scales, the absence of significant sexual adverse event signals is a notable differentiation point warranting further investigation in dedicated comparator trials.

Sexual Dysfunction Tolerability Phase II Trial

Enhanced Anti-Proliferative Activity in Cancer Models vs. Venlafaxine and Fluoxetine

In a mouse model of non-small cell lung cancer (NSCLC) with comorbid depression, ansofaxine inhibited LLC cell proliferation and migration and enhanced apoptosis more effectively than venlafaxine and fluoxetine [1]. Combined with triple immunotherapy (anti-PD-1, anti-TNFR2, anti-PTP1B), ansofaxine improved survival rates, increased CD8+ T cell proportions, decreased Tregs, and restored serum serotonin and norepinephrine levels while reducing corticosterone [2]. Quantified differences in anti-proliferative potency between ansofaxine and comparators were not numerically reported in the abstract, but the qualitative statement 'more effectively than' indicates a reproducible advantage in this preclinical oncology context.

Cancer Immunotherapy NSCLC Apoptosis

Regulatory and Clinical Development Status: China Approval and Global Phase III Pipeline

Ansofaxine (toludesvenlafaxine) received marketing approval in China in 2022 for the treatment of MDD under the brand name Ruoxinlin [1]. It is currently in Phase III development in the United States, Japan, and Europe [2]. A Phase III trial (NCT04853407) met its primary endpoint with statistically significant MADRS score improvement vs. placebo [3]. Additionally, a Phase I relative bioavailability study (NCT03357796) compared ansofaxine 80 mg to Pristiq (desvenlafaxine) 50 mg, with results pending or not publicly disclosed [4]. This regulatory and clinical trial track record provides procurement confidence that ansofaxine is a clinically validated, late-stage investigational compound with defined manufacturing and quality standards.

Regulatory Approval Clinical Development Market Availability

Ansofaxine Application Scenarios: High-Value Research and Procurement Use Cases


Preclinical and Translational Depression Research Requiring Triple Monoamine Modulation

Investigators studying depression pathophysiology or evaluating novel combination therapies can utilize ansofaxine as a validated SNDRI tool compound to simultaneously elevate serotonin, norepinephrine, and dopamine in rodent models. Its distinct DAT inhibition (IC50 = 491 nM) and avoidance of acute 5-HT suppression make it uniquely suited for experiments exploring dopamine's role in anhedonia, motivation, and cognitive dysfunction [1]. Procurement of ansofaxine rather than desvenlafaxine or venlafaxine ensures experimental fidelity to the triple reuptake mechanism and facilitates cross-study reproducibility .

Clinical Trial Reference or Comparator Arm for Novel Antidepressant Development

Ansofaxine's positive Phase III efficacy data (MADRS reduction -20.0 points vs. placebo -14.6) and favorable sexual tolerability profile make it a suitable reference compound or active comparator in clinical trials of next-generation antidepressants [1]. Its extended-release formulation and once-daily dosing align with current treatment paradigms, enabling meaningful head-to-head comparisons of efficacy, onset of action, and side effect burden . As the only SNDRI with regulatory approval (China), ansofaxine provides a clinically relevant benchmark for novel triple reuptake inhibitor candidates [2].

Cancer Immunotherapy Adjunct Studies in Preclinical Oncology Models

Researchers investigating the intersection of depression, immune function, and cancer outcomes can employ ansofaxine to explore antidepressant-mediated enhancement of immunotherapy response [1]. Preclinical data showing that ansofaxine inhibits NSCLC proliferation more effectively than venlafaxine and fluoxetine, and improves survival when combined with triple immunotherapy, supports its use in oncology studies where standard antidepressants have shown limited benefit . The compound's ability to restore neurotransmitter levels and reduce immunosuppressive Treg populations in tumor-bearing mice warrants further mechanistic investigation [2].

Neuropharmacology Studies of Dopamine-Sparing Antidepressant Mechanisms

Laboratories focused on the neurobiology of antidepressant-induced sexual dysfunction can leverage ansofaxine as a tool to dissect the contribution of DAT inhibition to preserved sexual function [1]. The Phase II observation of no significant sexual adverse events contrasts with the high incidence of TESD reported for SSRIs and SNRIs, providing a rationale for comparative studies of sexual behavior, neuroendocrine parameters, and receptor occupancy . Ansofaxine's prodrug design and extended-release kinetics also enable investigation of exposure-response relationships relevant to tolerability optimization [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ansofaxine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.